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Introduction
Thioformaldehyde (H₂CS), the simplest thioaldehyde, is a fascinating yet highly reactive

molecule that has garnered significant interest in fields ranging from astrochemistry to

fundamental chemical bonding theory. As the sulfur analogue of formaldehyde, its unique

electronic structure and reactivity offer a rich area of study. This technical guide provides an in-

depth overview of the core physical and chemical characteristics of monomeric

thioformaldehyde, intended to serve as a valuable resource for researchers and professionals

in the chemical and pharmaceutical sciences. Due to its transient nature in the condensed

phase, this guide focuses on the properties and reactions of its gaseous monomeric form.

Physical and Chemical Characteristics
Monomeric thioformaldehyde is a planar molecule with C₂ᵥ symmetry. It is characterized by

its high reactivity, readily undergoing oligomerization in the condensed phase to form the more

stable trimer, 1,3,5-trithiane.[1][2] In the gas phase, however, it is stable enough for detailed

spectroscopic and chemical studies.[1]
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Molecular Geometry
The geometric parameters of thioformaldehyde have been determined with high precision

through microwave spectroscopy and computational studies. Key structural data are

summarized in the table below.

Parameter Value Reference(s)

C=S Bond Length 1.611 Å [1]

C-H Bond Length 1.087 Å [1]

H-C-H Bond Angle 116.52° [1]

H-C-S Bond Angle 121.74° [1]

Spectroscopic Properties
The spectroscopic signature of thioformaldehyde is well-characterized, providing a basis for

its detection in various environments, including interstellar space.

Rotational Constants:

Constant Value (cm⁻¹) Reference(s)

A 9.72718 [1]

B 0.59040 [1]

C 0.55544 [1]

Vibrational Frequencies:

The fundamental vibrational frequencies of thioformaldehyde have been determined from

infrared and theoretical studies.
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Mode Symmetry Description
Frequency
(cm⁻¹)

Reference(s)

ν₁ a₁
Symmetric CH

Stretch
2971 [3]

ν₂ a₁ CH₂ Scissoring 1457 [3]

ν₃ a₁ CS Stretch 1059 [3]

ν₄ b₁
Out-of-plane

Bend
990.2 [3]

ν₅ b₂
Asymmetric CH

Stretch
3024.6 [3]

ν₆ b₂ CH₂ Rocking 991.0 [3]

Electronic and Thermochemical Properties
Property Value Reference(s)

Ionization Energy 9.376 ± 0.003 eV [1]

Electron Affinity 0.465 ± 0.023 eV [1]

Dipole Moment 1.6491 D [4]

Proton Affinity 759.7 kJ/mol [1]

Enthalpy of Formation (gas) 118.0 ± 8.4 kJ/mol [5]

Experimental Protocols
The high reactivity of thioformaldehyde necessitates its in-situ generation for most

experimental studies. The most common method for producing monomeric thioformaldehyde
in the gas phase is through the pyrolysis of a suitable precursor.

General Methodology for Synthesis via Pyrolysis
This protocol describes a general method for the generation of gaseous monomeric

thioformaldehyde for spectroscopic analysis or gas-phase reactivity studies, based on

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.youtube.com/watch?v=fno-Sxw5meY
https://www.youtube.com/watch?v=fno-Sxw5meY
https://www.youtube.com/watch?v=fno-Sxw5meY
https://www.youtube.com/watch?v=fno-Sxw5meY
https://www.youtube.com/watch?v=fno-Sxw5meY
https://www.youtube.com/watch?v=fno-Sxw5meY
https://en.wikipedia.org/wiki/1,3,5-Trithiane
https://en.wikipedia.org/wiki/1,3,5-Trithiane
https://www.ieabioenergy.com/wp-content/uploads/2013/10/Task-34-Booklet.pdf
https://en.wikipedia.org/wiki/1,3,5-Trithiane
http://www.orgsyn.org/demo.aspx?prep=CV2P0610
https://www.benchchem.com/product/b1214467?utm_src=pdf-body
https://www.benchchem.com/product/b1214467?utm_src=pdf-body
https://www.benchchem.com/product/b1214467?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


literature reports of the pyrolysis of dimethyl disulfide or trimethylene sulfide.[1][6]

1. Precursor Selection:

Dimethyl disulfide (CH₃SSCH₃) or trimethylene sulfide ((CH₂)₃S) are common precursors.

2. Pyrolysis Apparatus:

A flow pyrolysis reactor is typically used. This consists of a quartz tube housed within a tube

furnace.

The precursor is introduced into the quartz tube from a sample reservoir, and the flow is

controlled by a needle valve.

The outlet of the pyrolysis tube is connected to the experimental chamber (e.g., a

spectrometer cell or a reaction vessel) through a series of cold traps to remove less volatile

byproducts.

A vacuum system is used to maintain a low pressure throughout the apparatus.

3. Pyrolysis Conditions:

The precursor is heated in its reservoir to generate a sufficient vapor pressure for a steady

flow.

The furnace temperature is raised to the pyrolysis temperature, typically in the range of 600-

1000 °C. The optimal temperature depends on the precursor and the desired conversion.

The pressure within the system is maintained at a low level (e.g., in the mTorr range) to

minimize intermolecular collisions and subsequent polymerization of the thioformaldehyde
product.

4. Product Trapping and Analysis:

The gaseous products effusing from the pyrolysis zone are directed into the analytical

instrument.

For spectroscopic studies, the gas flow is continuous through the spectrometer's sample cell.
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Identification and characterization of the monomeric thioformaldehyde are typically

performed using microwave, infrared, or photoelectron spectroscopy.

Chemical Reactivity and Signaling Pathways
Oligomerization
The most prominent chemical characteristic of thioformaldehyde is its propensity to

oligomerize, primarily forming the cyclic trimer 1,3,5-trithiane. This reaction is rapid in the

condensed phase and can be catalyzed by acids.
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Proposed Acid-Catalyzed Trimerization of Thioformaldehyde

Initiation

Propagation

Cyclization & Termination

H₂C=S

H₂C=S⁺-H

+ H⁺

H⁺

H₂C(S⁺H)-S-CH₂⁺

+ H₂C=S

H₂C=S

H₂C(S⁺H)-S-CH₂-S-CH₂⁺

+ H₂C=S

Cyclic Protonated Trimer

Intramolecular Attack

1,3,5-Trithiane

- H⁺
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Caption: Proposed mechanism for the acid-catalyzed trimerization of thioformaldehyde.
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Gas-Phase Reactions
In the gas phase, thioformaldehyde participates in a variety of reactions, particularly with

radical species. These reactions are of significant interest in atmospheric and interstellar

chemistry.

Reaction with Hydroxyl Radical (•OH):

The reaction of thioformaldehyde with the hydroxyl radical can proceed through two main

channels: addition and hydrogen abstraction.[7]

Reaction Pathways of Thioformaldehyde with Hydroxyl Radical

Addition Pathway

Abstraction Pathway

H₂C=S + •OH

[H₂C(OH)S]• HCS• + H₂O

Click to download full resolution via product page

Caption: Addition and abstraction pathways for the reaction of H₂CS with •OH.

Formation in the Interstellar Medium:

Thioformaldehyde is observed in interstellar clouds, and its formation is thought to occur

through gas-phase reactions. One proposed pathway involves the reaction of the methylidyne

radical (CH) with hydrogen sulfide (H₂S).
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Proposed Interstellar Formation of Thioformaldehyde

CH• + H₂S

[CH₂SH]• Intermediate

Barrierless Addition

H₂C=S + H•

H-atom Elimination

Click to download full resolution via product page

Caption: A proposed gas-phase route to thioformaldehyde in interstellar space.

Conclusion
Monomeric thioformaldehyde, despite its inherent instability in the condensed phase,

presents a rich and rewarding area of study. Its well-defined molecular structure and

spectroscopic properties make it an excellent model system for theoretical and experimental

investigations of thiocarbonyl chemistry. The ability to generate this transient species in the gas

phase has opened doors to understanding its role in complex chemical environments, from

terrestrial atmospheric processes to the vast expanses of the interstellar medium. This guide

has provided a consolidated overview of the key physical and chemical characteristics of

monomeric thioformaldehyde, offering a foundation for further research and application in the

chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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